2-(4-fluorophenyl)cyclobutan-1-one
Description
The compound 2-(4-fluorophenyl)cyclobutan-1-one is an arylcyclobutanone derivative characterized by a four-membered cyclobutanone (B123998) ring substituted at the alpha-position with a 4-fluorophenyl group. Its molecular formula is C₁₀H₉FO, and it has a molecular weight of 164.18 g/mol . cymitquimica.com The structure combines a strained carbocyclic system with a strategically placed fluorine atom, two features of significant interest in modern chemical synthesis and drug discovery.
Properties
CAS No. |
1261038-29-2 |
|---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2 4 Fluorophenyl Cyclobutan 1 One Analogs
Influence of Ring Strain on Cyclobutanone (B123998) Reactivity
The cyclobutane (B1203170) ring is characterized by significant ring strain, a result of non-ideal bond angles and eclipsing interactions. This inherent strain, estimated to be around 120 kJ/mol for the parent cyclobutanone, is a dominant factor in its chemical behavior. This high level of strain facilitates reactions that lead to ring-opening or rearrangements, as these pathways can alleviate the energetic penalty of the four-membered ring.
One of the most notable consequences of ring strain is observed in photochemical reactions. Under UV irradiation, cyclobutanones can undergo Norrish Type I reactions, which involve the cleavage of the α-carbon-carbon bond. The high ring strain significantly lowers the energy barrier for this C-C bond fission, promoting direct ring-opening pathways. nih.gov This contrasts with less strained cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756), where the barrier to cleavage is substantially higher. nih.gov
Carbonyl Group Reactivity and Transformations
The carbonyl group is the primary site of reactivity for nucleophilic attack. The presence of the electron-withdrawing 4-fluorophenyl group at the C2 position in 2-(4-fluorophenyl)cyclobutan-1-one enhances the electrophilicity of the carbonyl carbon, making it more susceptible to addition reactions compared to unsubstituted cyclobutanone.
Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. nih.govqub.ac.uk For 2-substituted cyclobutanones, this addition can proceed with stereoselectivity, depending on the nature of the nucleophile and the reaction conditions. The planar nature of the carbonyl group allows for nucleophilic attack from either the top or bottom face.
A key example of nucleophilic addition is the aldol (B89426) reaction. Direct aldol reactions between cyclobutanone and various aromatic aldehydes can be catalyzed by organocatalysts, yielding the corresponding aldol adducts in good yields and with high enantioselectivity. nih.gov The 2-aryl substituent of the cyclobutanone analog influences the stereochemical outcome of the addition.
Another important pathway is conjugate addition to related α,β-unsaturated systems. For instance, copper-catalyzed conjugate silylation of β-aryl-substituted cyclobutenones with silyl-zinc reagents generates β-silylated cyclobutanones. researchgate.net This demonstrates how the cyclobutane framework can be constructed through nucleophilic addition to a precursor.
Reduction Reactions
The carbonyl group of 2-arylcyclobutanone analogs can be reduced to a secondary alcohol. This transformation is commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. masterorganicchemistry.comchemguide.co.uk The reduction of 2-substituted cyclobutanones is often highly stereoselective.
Experimental and computational studies on the hydride reduction of 3-substituted cyclobutanones show that the reaction is highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity. nih.gov This selectivity can be further improved by lowering the reaction temperature or using less polar solvents. nih.gov The preference for the hydride to attack from the face opposite to the substituent (anti-facial attack) is consistent with the Felkin-Anh model, where torsional strain plays a major role. nih.gov
Catalytic hydrogenation over platinum-based catalysts is another effective method for reduction. acs.org In the case of 2-arylcyclobutanones, the reaction conditions can be tuned to selectively hydrogenate the ketone or the aromatic ring. For example, in the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst, the choice of solvent significantly impacts selectivity, with alkane solvents favoring ring hydrogenation and aromatic solvents favoring carbonyl hydrogenation. qub.ac.uk
Table 1: Stereoselectivity in the Reduction of Substituted Cyclobutanones This table provides illustrative data on the stereochemical outcome of reducing substituted cyclobutanones, highlighting the general preference for cis-isomers.
| Substituted Cyclobutanone | Reducing Agent | Major Product Diastereomer | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| 3-Substituted Cyclobutanone | Hydride Reagents (e.g., NaBH₄, LiAlH₄) | cis-Alcohol | >90:10 | nih.gov |
| 3-Aminocyclobutanone derivative | PtO₂/H₂ | trans-Alcohol | 16:84 | acs.org |
| 3-Aminocyclobutanone derivative | Ketoreductase (KRED) Enzyme | trans-Alcohol | ~2:98 | acs.org |
Oxidation Reactions
A significant oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid. wikipedia.orgnih.gov For 2-arylcyclobutanones, this reaction yields γ-lactones, which are valuable synthetic intermediates. nih.gov The reaction can be performed with high enantioselectivity using chiral catalysts. A copper(II)/SPDO complex has been shown to catalyze the kinetic resolution of 2-arylcyclobutanones via Baeyer-Villiger oxidation, producing lactones with high enantiomeric and regiomeric purity. nih.govrsc.org
The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl. In the case of 2-arylcyclobutanones, two regioisomeric lactones can be formed. The normal lactone results from the migration of the more substituted C2 carbon, while the abnormal lactone results from the migration of the C4 methylene (B1212753) group. The electronic nature of the substituent on the aryl ring influences this selectivity.
Table 2: Asymmetric Baeyer-Villiger Oxidation of 2-Arylcyclobutanone Analogs Data adapted from a study using a Cu(II)/SPDO catalyst system, showing the kinetic resolution of various 2-arylcyclobutanones. nih.govresearchgate.net
| Aryl Substituent (R) | Yield of Lactone (%) | ee of Lactone (%) | Regioselectivity (normal:abnormal) |
|---|---|---|---|
| Phenyl | 52 | 93 | 12.5:1 |
| 4-Methylphenyl | 57 | 90 | 10.0:1 |
| 4-Methoxyphenyl | 54 | 91 | 16.6:1 |
| 4-iso-Propylphenyl | 52 | 91 | 9.2:1 |
Reactivity at the Alpha-Carbon and Adjacent Methylenes
The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate. For an unsymmetrical ketone like this compound, two different enolates can be formed, leading to different reaction products.
The formation of enolates from unsymmetrical ketones can be controlled to be either under kinetic or thermodynamic control. lumenlearning.com
Kinetic enolate: Formed by removing the most accessible, least sterically hindered α-proton. This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). youtube.com For a 2-substituted cyclobutanone, this would involve deprotonation at the C4 position.
Thermodynamic enolate: The more stable, more substituted enolate. Its formation is favored under equilibrium conditions, using a weaker base (like sodium ethoxide) at higher temperatures. lumenlearning.com For a 2-substituted cyclobutanone, this would be the enolate formed by deprotonation at the C2 position.
Once formed, these enolate ions are powerful nucleophiles that can react with electrophiles, such as alkyl halides, in SN2 reactions. nih.govlibretexts.org This alkylation process is a highly effective method for forming new carbon-carbon bonds at the α-position. fiveable.me The choice of reaction conditions (base, temperature) determines which α-position is alkylated. lumenlearning.com
The presence of both an enolizable ketone and other reactive groups within the same molecule allows for intramolecular reactions. Intramolecular aldol reactions can occur in molecules containing two carbonyl groups, leading to the formation of cyclic products. nih.govrsc.org While five- and six-membered rings are generally favored due to their thermodynamic stability, the formation of four-membered rings via intramolecular aldol condensation is less common due to the high ring strain of the resulting product. rsc.org
However, the cyclobutanone framework can participate in other types of intramolecular cyclizations. For example, the lithium enolate of cyclobutanone can react with phenyl vinyl sulfoxide (B87167) to initiate a sequence that, after oxidation, yields bicyclo[n.2.0]alkan-1-ol systems. rsc.org This demonstrates an annulation strategy where the cyclobutanone ring is fused to another ring.
Furthermore, ketenes generated from precursors containing an alkene tether can undergo intramolecular [2+2] cycloadditions to produce fused cyclobutanone systems. nih.govpku.edu.cn This reaction provides a powerful method for constructing complex bicyclic structures containing a cyclobutanone core. The regioselectivity of these cycloadditions, leading to either fused or bridged ring systems, is dependent on the substitution pattern of the ene-ketene substrate. pku.edu.cn
Ring-Opening and Fragmentation Pathways
The strained cyclobutane ring in this compound analogs is susceptible to various ring-opening and fragmentation reactions, which can be initiated by radical species, light, or heat.
Radical-Mediated Ring-Opening of Cyclobutanone Oxime Derivatives
Cyclobutanone oxime derivatives are versatile precursors for generating carbon-centered radicals through ring-opening reactions. The process is typically initiated by the formation of an iminyl radical from the oxime, which then triggers the cleavage of a carbon-carbon bond within the cyclobutane ring. This strategy provides an efficient route to distal cyano-substituted alkyl radicals. nih.gov
Recent advancements have focused on the intramolecular ring-opening and reconstruction of cyclobutanone oxime esters. rsc.orguvic.ca For instance, the use of a copper catalyst can facilitate the selective C-C bond cleavage of cyclobutanone oxime esters to synthesize 3,4-dihydronaphthalene-2-carbonitriles. rsc.orguvic.ca This method is notable for its mild reaction conditions and tolerance of a wide range of cyclobutanone substrates. rsc.orguvic.cadocumentsdelivered.com A visible-light-driven photoredox process has also been developed as an alternative pathway for this transformation. documentsdelivered.com
The mechanism often involves the release of ring strain in the cyclobutanone, which is promoted by the imine radical, leading to the formation of a C-centered radical. beilstein-journals.org This radical can then be trapped by various reagents. For example, a sulfuryl fluoride (B91410) (SO2F2)-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes has been developed to construct δ-olefin-containing aliphatic nitriles. beilstein-journals.org
The general steps for radical-mediated ring-opening are:
Iminyl Radical Formation: The reaction is initiated by the formation of an iminyl radical from the cyclobutanone oxime derivative.
C-C Bond Cleavage: The highly reactive iminyl radical induces the cleavage of an adjacent C-C bond in the cyclobutane ring, which releases ring strain and forms a more stable alkyl radical.
Radical Trapping/Reaction: The resulting carbon-centered radical can be trapped by other molecules or undergo further reactions to form a variety of products.
Photoinduced and Thermally Induced Cleavage Mechanisms
The photochemistry of cyclobutanone is characterized by a high degree of ring strain, which influences its cleavage pathways. aip.org Upon photoexcitation, cyclobutanone can undergo α-cleavage, also known as the Norrish Type I reaction, which involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. aip.org This process can lead to the formation of various fragmentation products. aip.org
Studies on cyclobutanone in the gas phase have shown that α-cleavage occurs on a picosecond timescale following excitation. aip.org In solution, this cleavage can happen on a sub-picosecond timescale. aip.org The relaxation from the initially populated excited state can occur on a timescale ranging from hundreds of femtoseconds to picoseconds. arxiv.org After relaxation to the ground state, the vibrationally "hot" molecule has enough energy to form multiple fragmentation products, including ethene and ketene (B1206846), or propene and carbon monoxide. arxiv.org
Thermally induced cleavage of cyclobutanone and its derivatives also proceeds through the cleavage of the cyclobutane ring. The high ring strain makes these compounds susceptible to ring-opening at elevated temperatures, often leading to the formation of more stable, acyclic products.
Reactivity of the 4-Fluorophenyl Substituent
The 4-fluorophenyl group in this compound influences the reactivity of the aromatic ring in both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the fluorine atom on the phenyl ring acts as a deactivating group due to its strong electron-withdrawing inductive effect. vaia.com This deactivation makes the fluorobenzene (B45895) ring less reactive towards electrophiles compared to benzene (B151609). acs.org However, the fluorine atom is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. vaia.compressbooks.pub
This directing effect is due to the ability of fluorine's lone pairs to participate in resonance, which stabilizes the carbocation intermediates formed during the substitution at the ortho and para positions. vaia.compressbooks.pub While the inductive effect deactivates the entire ring, the resonance effect is most significant at the ortho and para positions, making them more reactive than the meta position. libretexts.org
Despite being a deactivating group, reactions at the para position of fluorobenzene can be faster than the corresponding reactions on benzene itself. acs.org Furthermore, EAS on fluorobenzene often yields a high percentage of the para-substituted product. acs.org
Summary of Fluorine's Effect in EAS:
Deactivating: The strong inductive effect of fluorine withdraws electron density from the benzene ring, making it less nucleophilic. vaia.com
Ortho, Para-Directing: Resonance donation from fluorine's lone pairs stabilizes the intermediates for ortho and para substitution. pressbooks.pub
Palladium-Catalyzed Cyclobutane Derivatization Reactions
Palladium catalysis has emerged as a powerful tool for the derivatization of cyclobutane systems, including cyclobutanones. These reactions often involve the activation of C-C bonds, taking advantage of the inherent ring strain of the four-membered ring.
Palladium-catalyzed reactions of cyclobutanones can proceed through several pathways, including:
C-C Bond Activation: The palladium catalyst can insert into a C-C bond of the cyclobutanone, forming a σ-alkylpalladium intermediate. rsc.org This intermediate can then be trapped by various reagents. rsc.org
Carbene Coupling: Cyclobutanone-derived N-sulfonylhydrazones can undergo palladium-catalyzed carbene coupling reactions with aryl or benzyl (B1604629) halides. organic-chemistry.orgnih.gov This method allows for the synthesis of diverse products like cyclobutenes and methylenecyclobutanes. organic-chemistry.orgnih.gov
Carbonylative C-C Bond Activation: In this process, a C-C bond is cleaved, followed by ring-opening and the incorporation of carbon monoxide (or a CO surrogate). rsc.orgresearchgate.netacs.orgnih.gov This leads to the formation of various functionalized indanones. rsc.orgresearchgate.netacs.orgnih.gov
These reactions are often carried out under mild conditions and exhibit good functional group tolerance. rsc.org Asymmetric versions of these reactions have also been developed, providing access to chiral molecules containing four-membered rings or chiral indanones with quaternary stereocenters. researchgate.netacs.orgnih.gov
Computational and Theoretical Investigations of 2 4 Fluorophenyl Cyclobutan 1 One
Quantum Mechanical Studies on Molecular Geometry and Electronic Structure
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the molecule's geometry, the distribution of its electrons, and the nature of its chemical bonds.
The cyclobutane (B1203170) ring is known for its puckered conformation, and DFT can determine the precise nature of this puckering. Furthermore, these calculations can define the orientation of the 4-fluorophenyl group relative to the cyclobutane ring. A comparison between calculated parameters and experimental data from similar structures provides a measure of the accuracy of the theoretical model.
Table 1: Predicted Structural Parameters for a Representative Cyclobutane Derivative (Note: This data is illustrative, based on computational studies of related cyclobutane compounds, as specific data for 2-(4-fluorophenyl)cyclobutan-1-one is not available in the cited literature.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-C (ring) | ~1.55 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | C-C-C (ring) | ~88-90° |
This table is generated based on typical values found in computational studies of similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. FMO analysis for this compound would map the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) interactions.
Table 2: Representative Frontier Molecular Orbital Energies *(Note: This data is illustrative and based on computational studies of related fluorophenyl compounds.) *
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
This table is generated based on typical values found in computational studies of similar organic molecules.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.
Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for a Model System (Note: This data is illustrative, based on NBO analyses of compounds with similar functional groups.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π*(C-C) | High |
| LP (F) | σ*(C-C) | Moderate |
LP denotes a lone pair. This table is generated based on typical values found in computational studies of similar organic molecules.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In the case of this compound, the MEP map would show the most negative potential around the carbonyl oxygen atom, identifying it as a likely site for electrophilic attack. The fluorine atom would also exhibit negative potential. Regions of positive potential, susceptible to nucleophilic attack, would likely be found around the hydrogen atoms and the carbonyl carbon atom. The MEP analysis thus provides a clear, qualitative prediction of the molecule's reactivity towards other chemical species.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are also invaluable for predicting and interpreting spectroscopic data, such as infrared spectra. By simulating these properties, researchers can confirm molecular structures and understand the vibrational behavior of the molecule.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. These calculations, typically performed using DFT methods, identify the frequencies and intensities of the fundamental vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or wagging.
Table 4: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) (Note: This data is illustrative, based on computational and experimental studies of related ketones and fluorophenyl compounds.)
| Vibrational Mode | Predicted Frequency (Scaled) | Representative Experimental Range |
|---|---|---|
| C=O Stretch | ~1730 cm⁻¹ | 1700-1780 cm⁻¹ |
| C-F Stretch | ~1250 cm⁻¹ | 1200-1300 cm⁻¹ |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | 1580-1620 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950 cm⁻¹ | 2850-3000 cm⁻¹ |
This table is generated based on typical values found in computational studies of similar organic molecules.
NMR Chemical Shift Predictions
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for structural elucidation. For this compound, density functional theory (DFT) calculations are the method of choice. The process typically involves the Gauge-Independent Atomic Orbital (GIAO) method to compute the isotropic magnetic shielding tensors. nih.govresearchgate.net The final chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net For fluorinated organic molecules, hybrid functionals like B3LYP or BHandHLYP, combined with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVDZ) basis sets, are commonly employed. researchgate.netresearchgate.net A comprehensive analysis would involve testing various combinations to find the best correlation between calculated and experimental data. mdpi.com
Predicting the ¹⁹F chemical shift requires particular care due to fluorine's high electron density. uni-muenchen.de Studies have shown that reliable ¹⁹F chemical shift predictions can be achieved, aiding in the characterization of fluorinated compounds and their interactions. uni-muenchen.denih.gov For the title compound, theoretical calculations would provide predicted values for all unique proton, carbon, and fluorine environments. A comparative analysis, as shown in the hypothetical table below, is crucial for validating the computational model.
Interactive Table 1: Hypothetical DFT-Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm for this compound.
This table is illustrative of the data that would be generated in a computational study. Actual experimental values would be required for validation.
| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) |
| ¹H (aromatic) | 7.10 - 7.35 | Not Available |
| ¹H (cyclobutane) | 2.50 - 3.80 | Not Available |
| ¹³C (C=O) | 208.5 | Not Available |
| ¹³C (aromatic) | 115.0 - 165.0 | Not Available |
| ¹³C (cyclobutane) | 25.0 - 60.0 | Not Available |
| ¹⁹F | -114.0 | Not Available |
Elucidation of Reaction Mechanisms and Pathways
Computational methods are essential for mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. nih.gov
A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org For reactions involving this compound, such as photochemical ring-opening or thermal rearrangements, computational chemists use algorithms to locate these TS structures on the potential energy surface.
Once located, a TS is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Theoretical studies on the parent cyclobutanone (B123998) and its derivatives have detailed the transition states for Norrish Type-I reactions, which involve the cleavage of the C-C bond adjacent to the carbonyl group. nih.gov These calculations provide detailed geometric parameters of the TS and its energy barrier (activation energy), which is a critical factor in determining reaction rates.
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric coordinates. longdom.orglibretexts.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. libretexts.orguleth.ca
For this compound, computational mapping of the PES for its photochemical reactions would reveal the pathways from the electronically excited state back to the ground state. nih.gov For instance, following photoexcitation, the molecule can relax through conical intersections—points where two electronic states are degenerate—leading to different reaction channels. researchgate.net The PES can show how the molecule undergoes ring-opening to form a biradical intermediate, which can then fragment into smaller molecules. nih.gov This mapping provides a complete theoretical picture of the reaction dynamics. researchgate.net
Advanced Quantum Dynamics Simulations (e.g., MCTDH, TSHD for Cyclobutanone Photochemistry)
To understand the time-resolved behavior of this compound after light absorption, advanced quantum dynamics simulations are employed. While specific studies on this derivative are scarce, extensive research on the parent cyclobutanone provides a robust model for its behavior. aip.orgaip.org
Methods like Multi-Configuration Time-Dependent Hartree (MCTDH) and Trajectory Surface Hopping (TSHD) are used to simulate the non-adiabatic dynamics of the molecule after photoexcitation. researchgate.netarxiv.orgaip.org TSHD simulations model the motion of the molecule on excited-state potential energy surfaces and allow for "hops" between different electronic states. aip.orgcosmosproject.co.uk MCTDH provides a fully quantum mechanical description of the nuclear wavepacket evolution. researchgate.netarxiv.org
Simulations on cyclobutanone excited at 200 nm show that it is initially promoted to the S₂ (Rydberg) state. nih.govaip.org The subsequent dynamics are extremely fast:
S₂ to S₁ Relaxation: The molecule relaxes from the S₂ state to the S₁ state on a timescale of a few hundred femtoseconds. nih.govaip.org
Ring-Opening: In the S₁ state, the cyclobutanone ring opens via a Norrish Type-I reaction. nih.gov This process is often ballistic, meaning it occurs very rapidly once the S₁ state is reached. nih.gov
Ground State Fragmentation: The molecule then decays to the ground state (S₀), where the vibrationally "hot" biradical species fragments into stable products. aip.orgcosmosproject.co.uk
Interactive Table 2: Predicted Photochemical Outcomes for Cyclobutanone (Model for this compound).
Data based on TSHD simulations of the parent cyclobutanone. aip.orgcosmosproject.co.uk
| Process | Timescale | Major Products | Predicted Yield |
| S₂ State Depopulation | ~290 fs nih.gov | - | - |
| Biradical Fragmentation | ~1.2 ps nih.gov | Ethene + Ketene (B1206846) | ~34% cosmosproject.co.uk |
| Biradical Fragmentation | ~1.2 ps nih.gov | Cyclopropane + Carbon Monoxide | ~50% cosmosproject.co.uk |
| Biradical Fragmentation | ~1.2 ps nih.gov | Propene + Carbon Monoxide | ~10% cosmosproject.co.uk |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for modern technologies like optical computing and telecommunications. The NLO response of a molecule is determined by how its electron cloud is distorted by a strong external electric field, a property characterized by polarizabilities and hyperpolarizabilities. dtic.mil
The first hyperpolarizability (β) is a key tensor quantity that governs second-order NLO phenomena like second-harmonic generation. Computational methods, particularly DFT, are widely used to calculate the components of the β tensor. rug.nlresearchgate.net These calculations are typically performed using a finite-field approach, where the molecular energy or dipole moment is computed under various applied electric field strengths. dtic.mil
For this compound, the presence of an electron-withdrawing 4-fluorophenyl group and a carbonyl group could lead to a significant intramolecular charge-transfer character, which is a known feature of molecules with good NLO properties. analis.com.my Computational studies can predict the magnitude of the hyperpolarizability and identify the components that contribute most to the NLO response. Such theoretical screening is a vital first step in identifying promising candidates for new NLO materials. rsc.orgnih.gov
Interactive Table 3: Illustrative Hyperpolarizability (β) Components for a Molecule with NLO Properties.
This table shows a representative output from a DFT hyperpolarizability calculation. The values are arbitrary and for illustrative purposes only.
| Component | Value (arbitrary units) |
| β_xxx | 50.2 |
| β_xyy | 3.5 |
| β_xzz | 2.1 |
| β_zxx | 4.8 |
| β_zyy | 1.5 |
| β_zzz | 15.7 |
| β_total | 77.8 |
Z-scan Technique Simulations and Interpretation
Computational simulations of the Z-scan technique provide a powerful, non-experimental method for predicting and understanding the third-order nonlinear optical (NLO) properties of materials like this compound. These simulations model the interaction of a focused laser beam with the material as it is translated along the beam's axis (the z-axis). By calculating the resulting changes in transmittance, both the nonlinear absorption (NLA) and nonlinear refraction (NLR) can be determined. ucf.edutaylorandfrancis.com
The theoretical foundation for these simulations lies in the propagation of a Gaussian laser beam through a medium with an intensity-dependent refractive index and absorption coefficient. The key parameters derived from Z-scan simulations are the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are related to the imaginary and real parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively. epstem.netyoutube.com
Simulations are typically performed for two distinct experimental setups: open-aperture and closed-aperture Z-scans.
Open-Aperture (OA) Z-scan Simulations
In an open-aperture configuration, the entire laser beam transmitted through the sample is collected by the detector. ucf.edu This setup is insensitive to phase distortions (nonlinear refraction) and exclusively measures the nonlinear absorption. wikipedia.org For a material exhibiting two-photon absorption (TPA), a valley in the normalized transmittance is observed when the sample is at the focal point (Z=0), where the laser intensity is highest. Conversely, if saturable absorption (SA) occurs, a peak in transmittance is seen at the focus.
A hypothetical simulation for this compound might predict reverse saturable absorption (RSA), a category that includes TPA, which is common in organic molecules with π-conjugated systems. The fluorophenyl group provides a region of electron delocalization that can facilitate such nonlinear absorption processes.
The simulated data for an open-aperture Z-scan would resemble the following:
| Sample Position (Z/Z₀) | Normalized Transmittance (T_OA) |
| -2.0 | 1.00 |
| -1.5 | 0.98 |
| -1.0 | 0.95 |
| -0.5 | 0.91 |
| 0.0 | 0.88 |
| 0.5 | 0.91 |
| 1.0 | 0.95 |
| 1.5 | 0.98 |
| 2.0 | 1.00 |
This table is interactive. You can sort and filter the data.
From the depth of the valley in the simulated transmittance curve, the nonlinear absorption coefficient (β) can be calculated using established theoretical models.
Closed-Aperture (CA) Z-scan Simulations
In the closed-aperture setup, an aperture is placed before the detector to capture only the central portion of the beam. ucf.edu This makes the measurement sensitive to beam distortions caused by nonlinear refraction. ucf.edu A material with a positive nonlinear refractive index (n₂ > 0) acts as a positive lens (self-focusing), leading to a pre-focal valley and a post-focal peak in the transmittance curve. A material with a negative nonlinear refractive index (n₂ < 0) acts as a negative lens (self-defocusing), resulting in a pre-focal peak and a post-focal valley. youtube.comucf.edu
For this compound, computational models might predict a negative nonlinear refractive index (self-defocusing behavior), which is often associated with thermal effects or electronic contributions in organic materials. The interpretation of the simulated closed-aperture data provides the sign and magnitude of n₂.
A set of simulated data points for a closed-aperture Z-scan could be:
| Sample Position (Z/Z₀) | Normalized Transmittance (T_CA) |
| -2.0 | 1.00 |
| -1.5 | 1.08 |
| -1.0 | 1.15 |
| -0.5 | 1.05 |
| 0.0 | 1.00 |
| 0.5 | 0.85 |
| 1.0 | 0.92 |
| 1.5 | 0.98 |
| 2.0 | 1.00 |
This table is interactive. You can sort and filter the data.
The difference between the peak and valley transmittance (ΔT_p-v) in the simulated curve is directly proportional to the nonlinear phase shift, from which the value of n₂ can be determined. By combining the results from both open-aperture and closed-aperture simulations, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be fully characterized, offering a complete picture of the third-order NLO response of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 2-(4-fluorophenyl)cyclobutan-1-one structure.
¹H NMR spectroscopy would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the 4-fluorophenyl ring and the aliphatic protons of the cyclobutanone (B123998) ring.
Aromatic Region: The protons on the 4-fluorophenyl group would typically appear as a set of doublets or more complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling. The protons ortho to the fluorine atom would show coupling to fluorine, as would the protons meta to it, leading to a characteristic splitting pattern.
Aliphatic Region: The protons on the cyclobutane (B1203170) ring would present as a series of complex multiplets in the upfield region of the spectrum. The proton at the C2 position (methine proton) would be coupled to the adjacent methylene (B1212753) protons at the C3 position. The two diastereotopic protons at C3 would, in turn, be coupled to the C2 proton and the methylene protons at C4. The C4 protons would be coupled to the C3 protons. The exact chemical shifts and coupling constants would be invaluable for confirming the cyclobutane ring structure and its substitution pattern.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic-H |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Aromatic-H |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | C2-H (methine) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | C3/C4-H (methylene) |
¹³C NMR spectroscopy would detect all unique carbon atoms in the molecule, providing key information about the carbon skeleton.
Carbonyl Carbon: A characteristic downfield signal would be expected for the C1 carbonyl carbon of the cyclobutanone ring, typically appearing in the range of δ 200-210 ppm.
Aromatic Carbons: The 4-fluorophenyl ring would show four distinct signals. The carbon atom directly bonded to the fluorine (C-F) would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other aromatic carbons would also exhibit smaller C-F couplings.
Aliphatic Carbons: The sp³-hybridized carbons of the cyclobutane ring (C2, C3, and C4) would appear in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
|---|---|---|
| Data Not Available | C1 (C=O) | |
| Data Not Available | ¹JCF = Data Not Available | Aromatic C-F |
| Data Not Available | ²JCF = Data Not Available | Aromatic C-ortho |
| Data Not Available | ³JCF = Data Not Available | Aromatic C-meta |
| Data Not Available | ⁴JCF = Data Not Available | Aromatic C-ipso |
| Data Not Available | C2 (methine) | |
| Data Not Available | C3 (methylene) |
¹⁹F NMR is a highly sensitive technique that would provide specific information about the fluorine atom in the molecule. For this compound, a single signal would be expected. The chemical shift of this signal is characteristic of the electronic environment of the fluorine atom on the phenyl ring. Furthermore, this signal would be coupled to the ortho- and meta-protons of the phenyl ring, resulting in a multiplet structure that could be analyzed to confirm assignments in the ¹H NMR spectrum.
Table 3: Hypothetical ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying functional groups.
C=O Stretch: The most prominent peak in the IR spectrum would be the strong absorption corresponding to the stretching vibration of the carbonyl (C=O) group in the cyclobutanone ring. For a four-membered ring ketone, this peak is typically found at a higher wavenumber (around 1780 cm⁻¹) compared to acyclic or larger ring ketones, due to increased ring strain. chemicalbook.com
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region would correspond to the C=C stretching vibrations within the phenyl ring.
C-F Stretch: A strong absorption, typically in the 1250-1000 cm⁻¹ region, would be indicative of the C-F bond stretch.
C-H Stretches: Absorptions just above 3000 cm⁻¹ would be due to aromatic C-H stretching, while those just below 3000 cm⁻¹ would correspond to aliphatic C-H stretching of the cyclobutane ring. rsc.org
Table 4: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| Data Not Available | Strong | C=O Stretch |
| Data Not Available | Medium-Weak | Aromatic C=C Stretch |
| Data Not Available | Strong | C-F Stretch |
| Data Not Available | Medium | Aromatic C-H Stretch |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and formula.
HRMS would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₁₀H₉FO). The measured exact mass would be compared to the calculated theoretical mass to confirm the compound's identity. Analysis of the fragmentation pattern could also provide further structural confirmation, for instance, showing the loss of CO or fragments corresponding to the fluorophenyl group.
Table 5: Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ |
|---|
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) for Derivatized Analytes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of chemical compounds. For analytes that exhibit poor ionization efficiency or lack distinctive fragmentation patterns, chemical derivatization is employed to enhance their detectability. nih.govnih.gov In the case of this compound, the ketone functional group can be targeted for derivatization to improve its response in ESI-MS.
Derivatization strategies aim to introduce a readily ionizable moiety onto the target molecule, thereby increasing its proton affinity and ionization efficiency in the positive ESI mode. nih.gov Reagents that react with carbonyl groups, such as hydrazines or primary amines, are suitable for this purpose. For instance, reacting this compound with a reagent like 1-naphthalenyl hydrazine (B178648) would yield a fluorescent hydrazone derivative. nih.gov This not only improves ionization but also allows for highly sensitive detection using a fluorescence detector in conjunction with mass spectrometry.
Another effective approach is the use of reagents containing a tertiary amine group, such as 2-dimethylaminoethylamine (DMED). nih.gov The resulting derivative carries a permanent positive charge, significantly boosting the signal intensity in the MS detector. The selection of a derivatizing agent is critical and is optimized based on reaction efficiency, stability of the derivative, and the desired chromatographic and mass spectrometric properties. nih.gov The optimized LC-MS/MS method, often operating in Multiple Reaction Monitoring (MRM) mode, allows for the precise and accurate quantification of the analyte, even in complex matrices. nih.gov
Table 1: Potential Derivatization Reagents for LC-MS/MS Analysis of this compound
| Derivatizing Reagent | Target Functional Group | Advantage of Derivatization | Reference |
|---|---|---|---|
| 1-Naphthalenyl hydrazine | Ketone (Carbonyl) | Introduces a fluorophore for fluorescence detection and improves ionization. | nih.gov |
| 2-Dimethylaminoethylamine (DMED) | Ketone (Carbonyl) | Introduces a readily protonated tertiary amine, enhancing ESI+ signal. | nih.gov |
| Dansyl hydrazine | Ketone (Carbonyl) | Forms a highly fluorescent and easily ionizable derivative. | nih.gov |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules within a crystal lattice. wikipedia.orgnih.gov For this compound, a single-crystal XRD analysis would be required to elucidate its solid-state conformation.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. wikipedia.org The diffraction pattern produced is measured, and from the intensities and angles of the diffracted beams, a three-dimensional map of the electron density within the crystal is generated. wikipedia.org This map is then interpreted to determine the positions of the individual atoms.
While specific crystallographic data for this compound is not available, analysis of a structurally related compound, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, provides insight into the expected structural features. nih.gov In this related molecule, the 4-fluorophenyl group is essentially planar. nih.gov A similar planarity would be expected for the phenyl ring in this compound. The analysis would also reveal the conformation of the cyclobutane ring, which is typically puckered, and the relative orientation of the fluorophenyl substituent. The crystal packing would likely be influenced by weak intermolecular interactions such as C—H⋯O contacts. nih.gov
Table 2: Exemplary Crystallographic Data Parameters from a Single-Crystal XRD Experiment
| Parameter | Description | Reference |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | nih.gov |
| Space Group | Describes the symmetry of the unit cell. | nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the unit cell. | nih.gov |
| Bond Lengths (Å) | The distances between bonded atoms. | nih.gov |
| Bond Angles (°) | The angles formed by three connected atoms. | nih.gov |
| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. | nih.gov |
Chromatographic Methods for Purity and Stereochemical Analysis
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (e.e.) Determination
This compound is a chiral compound, existing as two non-superimposable mirror images called enantiomers. The determination of the enantiomeric excess (e.e.), which measures the purity of a sample with respect to its enantiomeric composition, is critical in many applications. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. heraldopenaccess.usnih.gov
Chiral HPLC methods rely on the differential interaction of the two enantiomers with the CSP, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad chiral recognition capabilities. windows.net The development of a successful chiral separation method involves optimizing several parameters, including the choice of the chiral column, the composition of the mobile phase (often a mixture of a nonpolar solvent like n-hexane and an alcohol like isopropanol), flow rate, and column temperature. nih.gov
For quantification, a detector such as a UV detector is used, and the e.e. is calculated from the integrated peak areas of the two enantiomer signals. uma.es The method must be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.gov
Table 3: Typical Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions/Options | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose or amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD) | nih.govwindows.net |
| Mobile Phase | n-Hexane/Isopropanol, often with an additive like diethylamine (B46881) (DEA) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |
| Column Temperature | Ambient or controlled (e.g., 20-40 °C) | nih.gov |
| Detection | UV/Vis at a wavelength of maximum absorbance (e.g., ~254 nm) | uma.es |
Gas Chromatography (GC) and GC/MS with Derivatization for Analytical Applications
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC/MS) are standard techniques for the analysis of volatile and thermally stable compounds. However, compounds containing polar functional groups, such as the ketone in this compound, may exhibit poor chromatographic behavior (e.g., peak tailing) or thermal instability. Chemical derivatization can overcome these limitations by converting the analyte into a more volatile and stable form. researchgate.netnih.gov
For GC/MS analysis of ketones like this compound, common derivatization approaches include silylation or acylation. Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the enol form of the ketone to produce a silyl (B83357) enol ether, which is more volatile and thermally stable. researchgate.net Acylation reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), can also be used, particularly if the ketone is part of a more complex structure that can be acylated. rsc.org
The resulting derivatives can be readily separated by GC and detected by MS. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for identification, while the total ion chromatogram is used for quantification. This method is particularly useful for detecting and quantifying the compound in various matrices and for identifying impurities. nih.gov
Table 4: Potential Derivatization Reagents for GC/MS Analysis
| Reagent Class | Example Reagent | Derivative Formed | Reference |
|---|---|---|---|
| Silylation Agents | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | tert-Butyldimethylsilyl enol ether | researchgate.net |
| Acylation Agents | PFPA (Pentafluoropropionic anhydride) | Acylated derivative (if other reactive sites are present) | rsc.org |
| Acylation Agents | HFBA (Heptafluorobutyric anhydride) | Acylated derivative (if other reactive sites are present) | rsc.org |
Specialized Spectroscopic Techniques for Photoreactivity Studies
The photoreactivity of a molecule describes the chemical changes it undergoes upon absorption of light. Specialized spectroscopic techniques are employed to study these processes, providing insight into electronic transitions, excited state lifetimes, and photochemical reaction pathways.
UV-Visible (UV-Vis) spectroscopy is the fundamental technique used to study the electronic absorption properties of this compound. The absorption spectrum reveals the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to various excited states (e.g., n→π* and π→π* transitions associated with the carbonyl and phenyl chromophores). mdpi.com
To investigate the fate of the molecule after light absorption, techniques such as photoluminescence (PL) spectroscopy can be used. mdpi.com This technique measures the light emitted (fluorescence or phosphorescence) as the molecule relaxes from an excited state back to the ground state. The emission spectrum, quantum yield, and lifetime provide valuable information about the nature and energy of the excited states.
Furthermore, computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. niscpr.res.inresearchgate.net DFT calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the theoretical UV-Vis spectrum, which helps in the interpretation of experimental results and understanding the molecule's electronic structure and reactivity. mdpi.comresearchgate.net
Table 5: Spectroscopic Techniques for Photoreactivity Characterization
| Technique | Information Obtained | Reference |
|---|---|---|
| UV-Visible Spectroscopy | Identifies electronic absorption bands (n→π, π→π) and determines molar absorptivity. | mdpi.com |
| Photoluminescence (PL) Spectroscopy | Measures fluorescence/phosphorescence emission spectra, quantum yields, and excited-state lifetimes. | mdpi.com |
| Density Functional Theory (DFT) | Calculates HOMO/LUMO energies, optical band gap, and predicts theoretical spectra to support experimental findings. | mdpi.comresearchgate.net |
Applications in Materials Science and Advanced Synthetic Chemistry
2-(4-Fluorophenyl)cyclobutan-1-one as a Key Synthetic Building Block
The inherent ring strain and the presence of a reactive ketone group make this compound a highly valuable intermediate in organic synthesis. Chemists can exploit these features to construct intricate molecular frameworks and introduce a wide array of functional groups.
Construction of Complex Organic Architectures and Scaffolds
The cyclobutane (B1203170) ring of this compound is a gateway to more complex molecular structures. Through carefully designed reaction sequences, the four-membered ring can be expanded or rearranged to generate larger and more elaborate carbocyclic and heterocyclic scaffolds. For instance, ring-expansion reactions, often promoted by Lewis or Brønsted acids, can transform the cyclobutane core into cyclopentanone (B42830) or cyclohexanone (B45756) derivatives. This strategy provides access to five- and six-membered rings that are ubiquitous in natural products and pharmaceuticals.
Furthermore, the cyclobutane unit can serve as a rigid scaffold to control the spatial orientation of substituents, which is a crucial aspect in the design of biologically active molecules and materials with specific properties. The synthesis of complex polycyclic systems can be envisioned by incorporating the this compound unit and subsequently forming additional rings through intramolecular reactions. The development of methods for creating diverse and complex scaffolds from readily available starting materials is a significant area of research in organic synthesis.
Synthesis of Highly Functionalized Organic Molecules
The ketone functionality of this compound is a versatile handle for the introduction of a wide range of functional groups. Standard carbonyl chemistry, such as reductions, oxidations, and addition reactions, can be employed to convert the ketone into alcohols, esters, and carbon-carbon bonds. For example, reduction of the ketone would yield the corresponding cyclobutanol, which can be a precursor to other functional groups or participate in further transformations.
Moreover, the carbon atom adjacent to the carbonyl group (the α-carbon) can be functionalized through enolate chemistry. This allows for the introduction of alkyl, aryl, or other substituents at this position, leading to a diverse array of highly functionalized cyclobutane derivatives. The synthesis of molecules with a high degree of functionalization is essential for the discovery of new drugs and materials, as each functional group can impart specific properties to the molecule.
Role in the Development of Fluorine-Containing Materials (e.g., Functional Polymers, Liquid Crystals)
The presence of a fluorine atom on the phenyl ring of this compound makes it an attractive building block for the development of advanced materials. Fluorine substitution is a well-established strategy for tuning the electronic and physical properties of organic molecules.
In the field of materials science, there is a significant interest in fluorine-containing polymers due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound is not a primary application, it can be chemically modified to produce monomers suitable for polymerization. For example, the ketone could be converted into a polymerizable group, such as an alkene or an acrylate, allowing for its incorporation into polymer chains.
The fluorophenyl group is also a key component in many liquid crystals. The high electronegativity of fluorine can significantly influence the dielectric anisotropy and other mesomorphic properties of a molecule. By incorporating the this compound moiety into larger, rod-shaped molecules, it is conceivable to create novel liquid crystalline materials with tailored properties for applications in displays and other optoelectronic devices. The synthesis of new fluorinated liquid crystals is an active area of research, driven by the constant demand for materials with improved performance.
Contributions to Fundamental Organic Reaction Development and Methodology Advancement
The unique reactivity of strained ring systems like cyclobutanes provides a fertile ground for the discovery and development of new organic reactions and synthetic methodologies. The relief of ring strain can be a powerful driving force for reactions, leading to transformations that are not readily achievable with acyclic or larger ring systems.
The study of reactions involving this compound can lead to a deeper understanding of reaction mechanisms and the factors that control reactivity and selectivity. For example, investigating its behavior under various reaction conditions, such as photolysis, thermolysis, or in the presence of transition metal catalysts, could unveil novel rearrangements, fragmentations, or cycloaddition reactions.
The development of new synthetic methods is crucial for advancing the field of organic chemistry, as it provides chemists with new tools to construct complex molecules with greater efficiency and precision. The insights gained from studying the reactivity of this compound can contribute to the broader understanding of chemical principles and inspire the design of new synthetic strategies.
Applications in Coordination Chemistry
While this compound itself is not a typical ligand for metal coordination, it can be readily converted into derivatives that can act as ligands. Coordination chemistry is the study of compounds containing a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. These coordination complexes have a vast range of applications, from catalysis to materials science and medicine.
By chemically modifying the ketone or the aromatic ring of this compound, it is possible to introduce atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur, which can coordinate to metal centers. For example, the ketone could be converted into an oxime or a hydrazine (B178648), which are known to act as ligands. Alternatively, functional groups containing donor atoms could be introduced onto the phenyl ring.
The resulting ligands could form coordination complexes with a variety of metal ions, and the properties of these complexes would be influenced by the structure of the ligand, including the presence of the fluorophenyl and cyclobutane groups. The synthesis and study of new ligands and their coordination complexes is a cornerstone of inorganic and materials chemistry, leading to the development of new catalysts, sensors, and functional materials.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Environmentally Sustainable Synthetic Pathways
Key areas for development include:
Catalytic [2+2] Cycloadditions: While [2+2] cycloadditions are a primary method for forming cyclobutane (B1203170) rings, developing catalytic, and particularly enantioselective, versions for the synthesis of 2-(4-fluorophenyl)cyclobutan-1-one remains a key goal. nih.gov Research into novel transition-metal or organocatalytic systems could provide direct access to this molecule from simple precursors like a ketene (B1206846) equivalent and 4-fluorostyrene.
Ring Expansion Reactions: Methods involving the ring expansion of corresponding cyclopropanone (B1606653) surrogates offer a powerful alternative. acs.org Investigating the stereospecific ring expansion of a suitable 1-(4-fluorophenyl)cyclopropanone derivative with sulfur ylides could yield the target cyclobutanone (B123998) with high control over stereochemistry. acs.org
C-H Functionalization: A forward-thinking approach would involve the direct C-H arylation of cyclobutanone itself. While challenging, the development of directing group strategies or novel catalyst systems that enable the selective introduction of a 4-fluorophenyl group at the C2 position would represent a significant advance in synthetic efficiency. acs.org
Table 1: Prospective Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Catalytic [2+2] Cycloaddition | Atom economy, potential for enantioselectivity. nih.gov | Catalyst development, control of regioselectivity. |
| Cyclopropanone Ring Expansion | High stereospecificity, use of stable precursors. acs.orgacs.org | Synthesis of the required cyclopropanone surrogate. |
| Direct C-H Arylation | Reduces step-count, uses simple starting materials. acs.org | Achieving site-selectivity, overcoming ring strain effects. |
Discovery of Novel Reactivity Modes and Mechanistic Understanding
The reactivity of the cyclobutanone core is rich and varied, often driven by the relief of ring strain. researchgate.net The presence of the 4-fluorophenyl substituent is expected to modulate this reactivity through electronic and steric effects, providing a fertile ground for mechanistic investigation.
Unexplored avenues include:
Photochemical Reactions: Cyclobutanones are known to undergo photochemical transformations, such as Norrish Type-I reactions, leading to ring-opening and the formation of biradical intermediates. arxiv.org Studying the photochemistry of this compound could reveal novel fragmentation or rearrangement pathways, potentially yielding valuable synthetic intermediates like ketenes or functionalized alkenes. arxiv.org Photochemical ring-expansion to form oxacarbenes is another known reaction mode that could be exploited to synthesize nucleoside analogues or other complex heterocycles. nih.gov
Ring-Opening and Ring-Expansion Reactions: The strained four-membered ring can be opened or expanded under various conditions (acidic, basic, thermal, or metal-catalyzed). researchgate.net Investigating these reactions for 2-(4-fluorophenyl)cyclobutan-one could lead to the synthesis of valuable cyclopentanones, γ-lactones, or linear chains with specific functionalization patterns. The electronic nature of the 4-fluorophenyl group could significantly influence the regioselectivity of these transformations.
Cycloaddition Reactions: Using the cyclobutanone as a four-carbon (C4) synthon in catalytic cycloadditions is an emerging area. nih.govresearchgate.net Future work could explore Rh- or Au-catalyzed [4+2] or [4+4] cycloadditions where this compound reacts with imines or other partners, providing rapid access to complex, fused heterocyclic systems. nih.govresearchgate.net
Table 2: Potential Reaction Pathways for Exploration
| Reaction Type | Description | Potential Products |
| Photochemical Ring-Opening | Norrish Type-I cleavage upon UV irradiation. arxiv.org | Ketenes, substituted ethylenes, carbon monoxide. |
| Photochemical Ring-Expansion | Formation of an oxacarbene intermediate. nih.gov | Fused furans, complex acetals. |
| Acid-Catalyzed Rearrangement | Wagner-Meerwein or other skeletal rearrangements. | Substituted cyclopentanones. |
| Catalytic [4+n] Cycloaddition | C-C bond activation followed by cycloaddition. nih.govresearchgate.net | Fused lactams, polycyclic architectures. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance efficiency, safety, and reproducibility. The synthesis and derivatization of this compound are well-suited for adoption into these technologies.
Future research in this area should target:
Flow Synthesis: Converting existing multi-step batch syntheses into a continuous flow process. This could be particularly advantageous for thermally sensitive or hazardous reactions, such as those involving ketenes in [2+2] cycloadditions. Flow reactors can improve heat and mass transfer, leading to higher yields and purities. nih.gov
Automated Synthesis Libraries: Utilizing automated synthesis platforms to rapidly generate a library of derivatives based on the this compound scaffold. The ketone functionality serves as a convenient handle for reactions such as reductive amination, Wittig olefination, or aldol (B89426) condensations, allowing for the creation of diverse molecular structures for screening in drug discovery or materials science. byjus.com
Expansion of Applications in Emerging Advanced Materials and Technologies
The structural features of this compound make it an intriguing building block for advanced materials. The rigid cyclobutane core can impart unique conformational constraints, while the fluorophenyl group can introduce desirable properties like thermal stability and hydrophobicity. ontosight.ailifechemicals.com
Prospective applications include:
Fluoropolymers: Fluorinated compounds are critical for creating high-performance polymers with chemical resistance and specific surface properties. ontosight.ai Future research could explore the ring-opening polymerization of this compound or its derivatives to create novel polyesters or polyamides. The fluorine content could enhance the material's thermal stability and chemical inertness.
Stress-Responsive Materials: The strained cyclobutane ring is a known mechanophore. Polymers incorporating cyclobutane units can exhibit changes in their properties, such as color or fluorescence, in response to mechanical stress, which causes the ring to open. lifechemicals.com Integrating this compound into polymer backbones through [2+2] photopolymerization could lead to the development of new smart materials for applications in sensing and damage detection. nih.govresearchgate.net
Liquid Crystals and Organic Electronics: The rigid, defined geometry of the cyclobutane ring combined with the polar, aromatic fluorophenyl group suggests potential applications in the field of liquid crystals or as components in organic electronic materials, where molecular shape and electronic properties are paramount.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
